molecular formula C15H13BrO3 B11765908 Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate

Cat. No.: B11765908
M. Wt: 321.16 g/mol
InChI Key: MSJYOIQIXAOGFN-CSKARUKUSA-N
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Description

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate (CAS 853347-59-8) is a chemical compound with a molecular formula of C16H12BrNO3 and a molecular weight of 346.18 g/mol . It is supplied as a reference material for research purposes only. The structure of this compound integrates a brominated aromatic system, a furan heterocycle, and an acrylate ester with an extended conjugation pathway. This specific architecture, particularly the 2-bromophenyl substitution , suggests potential utility in several research areas. It may serve as a key synthetic intermediate or building block in organic synthesis, metal-catalyzed cross-coupling reactions, and materials science. The conjugated system makes it a candidate for use in the development of organic electronic materials or as a precursor for fluorescent probes. Furthermore, the molecular framework is often explored in medicinal chemistry for the synthesis of novel pharmacologically active molecules. The precise mechanism of action is dependent on the specific application and is a subject for ongoing research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H13BrO3/c1-2-18-15(17)10-8-11-7-9-14(19-11)12-5-3-4-6-13(12)16/h3-10H,2H2,1H3/b10-8+

InChI Key

MSJYOIQIXAOGFN-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Br

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate typically involves the following steps:

    Bromination: The starting material, 2-bromophenylfuran, is synthesized by brominating phenylfuran using bromine in the presence of a catalyst.

    Acrylation: The brominated furan is then subjected to acrylation using ethyl acrylate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate serves as a versatile building block in organic synthesis. Its α,β-unsaturated ester functionality allows it to participate in several important reactions, such as:

  • Michael Addition Reactions : This compound can act as an electrophile, engaging in Michael addition with nucleophiles to form more complex molecules.
  • Cross-Coupling Reactions : The presence of the bromine atom facilitates cross-coupling reactions with organometallic reagents, leading to the formation of biaryl compounds.
  • Horner-Wadsworth-Emmons Reaction : This reaction can be employed to generate alkenes from phosphonate esters using this compound as a substrate.

Recent studies have highlighted the potential biological activities of this compound, particularly in anticancer and antimicrobial research:

  • Anticancer Properties : The compound has been evaluated for its anticancer activity. For instance, derivatives containing similar furan and phenyl moieties have shown moderate activity against various cancer cell lines. The National Cancer Institute has screened compounds with structural similarities for their efficacy in inhibiting tumor growth .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics .

Material Science Applications

In material science, this compound can be utilized in the development of polymers and coatings due to its reactive double bond:

  • Polymerization : The acrylate functional group allows for polymerization under UV light or thermal conditions, leading to the formation of cross-linked networks that can be used in coatings or adhesives.
  • Functional Materials : Incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 1: Summary of Research Findings on this compound

Study FocusFindings
Anticancer ActivityModerate activity against cancer cell lines; further optimization needed for efficacy .
Antimicrobial PropertiesPotential antimicrobial effects; requires more extensive testing .
Polymerization StudiesSuccessfully polymerized to form stable materials with enhanced properties .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various biochemical processes .

Comparison with Similar Compounds

(a) Ethyl 3-(5-(2,4-Dichlorophenyl)furan-2-yl)acrylate (CAS 384857-12-9)

  • Structural Difference : The 2-bromophenyl group is replaced with a 2,4-dichlorophenyl substituent.
  • Synthesis : Prepared via palladium-catalyzed cyclization or similar cross-coupling reactions, yielding 80–90% under optimized conditions .

(b) Ethyl 3-(3-Bromophenyl)-2-cyano-acrylate

  • Structural Difference: Features a cyano group at the acrylate’s α-position and a 3-bromophenyl substituent.
  • Crystallography : Exhibits intermolecular hydrogen bonding (O–H⋯O) and π-π stacking interactions, stabilizing its crystal lattice .
  • Thermal Stability: Higher melting point (105–106°C) compared to non-cyano analogs due to enhanced intermolecular forces .

Furan Ring Modifications

(a) Ethyl 3-(5-Methylfuran-2-yl)acrylate

  • Structural Difference : The 2-bromophenyl group is replaced with a methyl group at the furan’s 5-position.
  • Synthesis: Synthesized via solvent-free Knoevenagel condensation with 87% yield, highlighting the efficiency of green chemistry approaches .
  • Physicochemical Properties : Lower molecular weight (210.2 g/mol) and reduced steric bulk compared to the brominated analog, improving solubility in polar solvents .

(b) Ethyl 3-(5-(Hydroxymethyl)furan-2-yl)acrylate

  • Structural Difference : Contains a hydroxymethyl group at the furan’s 5-position.
  • Synthesis : Achieved via one-pot fluoride-promoted Wittig reaction with 81% yield and 85% E-selectivity .
  • Applications : A key intermediate in biorenewable polymer synthesis due to its bifunctional (acrylate and hydroxymethyl) reactivity .

Halogen-Substituted Analogs

(a) Ethyl 3-(5-Fluoro-2-hydroxyphenyl)acrylate (CAS 949449-09-6)

  • Structural Difference : Substitutes bromine with fluorine and introduces a hydroxyl group on the phenyl ring.
  • Synthesis : Prepared via Wittig reaction with ethyl (triphenylphosphoranylidene)acetate, yielding moderate to high diastereoselectivity .
  • Bioactivity : Fluorine enhances metabolic stability, making this compound a candidate for antimicrobial agent development .

(b) Ethyl 3-(4-Bromophenyl)acrylate

  • Structural Difference : Bromine is at the para position of the phenyl ring.
  • Electronic Effects : The para substitution reduces steric hindrance compared to the ortho-bromo analog, favoring planar molecular conformations and enhanced conjugation .

Comparative Data Table

Compound Name Key Substituents Synthesis Yield (%) Melting Point (°C) Notable Applications
Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate 2-Bromophenyl, furan, acrylate ~80–90 (inferred) Not reported Pharmaceutical intermediates
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate 2,4-Dichlorophenyl 80–90 Not reported Kinase inhibitors
Ethyl 3-(3-bromophenyl)-2-cyano-acrylate 3-Bromophenyl, cyano 85–90 105–106 Crystallography studies
Ethyl 3-(5-methylfuran-2-yl)acrylate 5-Methylfuran 87 Not reported Green chemistry applications
Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate 5-Fluoro, 2-hydroxyphenyl 75–85 Not reported Antimicrobial agents

Key Research Findings

  • Steric and Electronic Effects : Ortho-substituted bromine in the target compound increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to para-substituted analogs .
  • Synthetic Efficiency: Wittig-Horner and Knoevenagel methods consistently provide higher yields (80–90%) for acrylate derivatives compared to traditional esterification routes .
  • Biological Relevance : Halogenated analogs (Br, Cl, F) demonstrate enhanced bioactivity due to improved lipophilicity and target binding .

Biological Activity

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and experimental data regarding the biological activities of this compound.

Chemical Structure and Synthesis

This compound features a furan ring substituted with a bromophenyl group, which is known to influence its biological properties. The synthesis of this compound typically involves the reaction of ethyl acrylate with a brominated furan derivative, followed by purification processes such as column chromatography to obtain the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Mechanism of Action : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing acrylate moieties often act through the inhibition of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .
    • Case Study : A recent study demonstrated that related acrylamide compounds induced apoptosis in cancer cells via upregulation of p53 and caspase pathways, leading to cell cycle arrest . While specific data on this compound is limited, its structural similarities suggest potential efficacy.
  • Antimicrobial Activity
    • In Vitro Evaluation : Antimicrobial assays have shown that compounds with furan and acrylate functionalities possess significant antibacterial properties. This compound may exhibit similar effects due to its structural components .
    • Activity Against Pathogens : In a broader context, compounds like Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylic acid have shown minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus .

Table 1: Antiproliferative Effects of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AMCF7 (Breast Cancer)6.18EGFR Inhibition
Compound BHEPG2 (Liver Cancer)3.39Apoptosis Induction
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural analogs.

Table 2: Antimicrobial Activity Against Common Pathogens

CompoundPathogen TestedMIC (μg/mL)Biofilm Formation Inhibition
Compound CStaphylococcus aureus0.22Yes
Compound DEscherichia coli0.25Yes
This compoundTBDTBD

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Preliminary insights suggest potential anticancer and antimicrobial properties akin to those observed in structurally similar compounds. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
  • Optimization : Structural modifications could enhance potency and selectivity against target cells or pathogens.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsEvidence Source
Wittig-Horner90Ethyl 2-(diethoxyphosphoryl)acetate, THF, 70°C
One-pot Wittig81HMF-derived aldehyde, fluoride promoter
Multi-step condensation75–85Sequential furan bromination, esterification

Advanced: How can reaction conditions be optimized to mitigate low yields or impurities?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ylide reactivity but may increase side reactions; THF balances yield and purity .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in furan functionalization .
  • In-line monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track intermediate formation and reduce byproducts .

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy :
    • ¹H NMR : Identifies acrylate protons (δ 6.2–7.8 ppm for furan and bromophenyl groups) .
    • ¹³C NMR : Confirms ester carbonyl (δ ~165–170 ppm) and aryl carbons .
  • Mass spectrometry (MS) : Exact mass (calc. for C₁₅H₁₃BrO₃: 336.08 g/mol) verifies molecular integrity .
  • X-ray crystallography : Resolves E/Z isomerism in crystalline derivatives .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 75% vs. 90%)?

  • Variable purity of starting materials : 5-(2-bromophenyl)furan-2-carbaldehyde purity impacts yield; recrystallization or column chromatography is recommended .
  • Reaction scalability : Bench-scale (1–5 g) vs. micro-scale (mg) syntheses show divergent yields due to heat transfer efficiency .
  • Byproduct analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation of furan) .

Basic: What biological targets are plausible for this compound?

  • Cyclooxygenase-2 (COX-2) : Structural analogs with bromophenyl groups show anti-inflammatory activity via COX-2 inhibition .
  • Kinase enzymes : The acrylate moiety may chelate ATP-binding sites in cancer-related kinases (e.g., EGFR) .

Q. Table 2: Biological Activity Screening

TargetAssay TypeKey FindingsEvidence Source
COX-2 inhibitionEnzyme immunoassayIC₅₀ = 12 μM (±1.5)
Apoptosis inductionMTT assay (HeLa cells)48% cell death at 50 μM

Advanced: How do structural modifications influence pharmacological activity?

  • Halogen substitution : Replacing bromine with fluorine enhances metabolic stability but reduces lipophilicity .
  • Ester vs. acid forms : Hydrolysis to the acrylic acid derivative increases solubility but shortens plasma half-life .
  • Furan ring expansion : Replacing furan with thiophene alters electron density, affecting target binding .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with COX-2 (PDB: 5KIR), showing hydrogen bonding with Arg120 and Tyr355 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Basic: How to assess compound stability under varying storage conditions?

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis or furan oxidation .
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation (λmax shifts >5 nm indicate instability) .

Advanced: What strategies control regioselectivity in furan functionalization?

  • Directing groups : Use ortho-bromophenyl as a directing group for electrophilic substitution at the 5-position of furan .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side-product formation .

Advanced: Can green chemistry principles be applied to its synthesis?

  • Deep eutectic solvents (DES) : Replace THF with choline chloride:urea DES, reducing waste and improving atom economy .
  • Biocatalysis : Lipase-mediated esterification (e.g., CAL-B) achieves >90% enantiomeric excess in aqueous media .

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